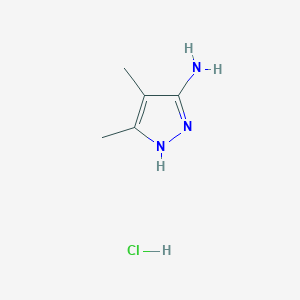

盐酸4,5-二甲基-1H-吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various derivatives and related compounds of the pyrazole class, which share a common pyrazole core structure. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various reagents to form the pyrazole ring. For instance, 1,4-disubstituted 5-hydroxy-1H-pyrazoles were prepared from hydrazines and 3-(dimethylamino)propenoates through acid-catalyzed treatment followed by heating in methanol and triethylamine . Another example is the synthesis of 3,5-dimethyl-1H-pyrazole derivatives, which were prepared by treating 3,5-dimethyl-1H-pyrazole with ethylchloroacetate and subsequent reactions to form various heterocyclic compounds . Additionally, aminoalkylation of 3,5-dimethylpyrazole has been used to prepare pyrazole ligands for complexation with rhodium .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction. For example, the structure of 3,4-dimethyl-1H-yl-pyrazole was analyzed using these methods . Similarly, the crystal structure of various pyrazole derivatives has been determined to confirm the regioisomer formed during synthesis .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, condensation with aldehydes to form Schiff bases, and reactions with chloroacetyl chloride to produce azetidin-2-ones . They can also react with primary and secondary amino functions to form stable adducts for chromatographic analysis . The reactivity of these compounds is influenced by their molecular structure, as indicated by the planarity of CH3 groups linked to the nitrogen atom in certain pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, vibrational frequencies, and molecular electrostatic potential, are often studied using various spectroscopic and computational methods. For instance, the solubility of pyrazolate rhodium(I) complexes in polar solvents like water was reported . DFT calculations have been used to study the vibrational frequencies and molecular electrostatic potential of pyrazole derivatives . These studies provide insights into the stability, reactivity, and potential biological activity of the compounds.

科学研究应用

抗菌和DNA光裂解活性

盐酸4,5-二甲基-1H-吡唑-3-胺的一些衍生物显示出显着的抗菌和DNA光裂解活性。例如,某些苯乙酮肟及其衍生自2-(3,5-二甲基-1H-吡唑-1-基)-1-芳基乙酮的银络合物对各种细菌菌株表现出优异的抗菌活性,并且能够在低浓度下降解DNA形式(Sharma等人,2020年)。

抗菌活性

由盐酸4,5-二甲基-1H-吡唑-3-胺合成的衍生物,如吡唑并[4,3-d]恶嗪酮,在对革兰氏阳性和革兰氏阴性细菌的抗菌活性中显示出有希望的结果(Bildirici、Şener和Tozlu,2007年)。

缓蚀

源自3,5-二甲基-1H-吡唑的化合物,如2-(3-甲基-1H-吡唑-5-基)吡啶,已被研究其在酸性环境中抑制钢腐蚀的效率。这些化合物显示出显着的抑制作用,主要作为阴极抑制剂(Bouklah等人,2005年)。

抗癌剂

包括盐酸4,5-二甲基-1H-吡唑-3-胺类似物在内的新型吡唑衍生物已被合成并评估其抗癌活性。其中一些化合物显示出比参考药物多柔比星更高的抗癌活性(Hafez、El-Gazzar和Al-Hussain,2016年)。

安全和危害

The compound is classified under the GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

4,5-dimethyl-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-3-4(2)7-8-5(3)6;/h1-2H3,(H3,6,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPOYALEIXLCQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2530978.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2530979.png)

![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)

![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2530985.png)

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)

![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2530993.png)

![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)